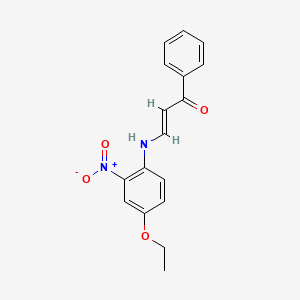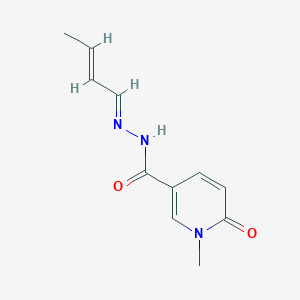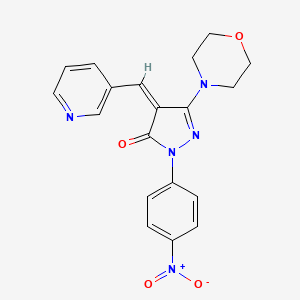
(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one
Übersicht
Beschreibung
(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxy-2-nitroaniline and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. The purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The anilino group can undergo electrophilic substitution reactions with halogens, sulfonyl chlorides, or acyl chlorides to form various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, sulfonyl chlorides, acyl chlorides.
Major Products Formed
Reduction: Formation of (E)-3-(4-ethoxy-2-aminoanilino)-1-phenylprop-2-en-1-one.
Oxidation: Formation of (E)-3-(4-carboxy-2-nitroanilino)-1-phenylprop-2-en-1-one.
Substitution: Formation of various halogenated, sulfonylated, or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of (E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in inflammatory and oxidative stress pathways, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-(4-methoxy-2-nitroanilino)-1-phenylprop-2-en-1-one
- (E)-3-(4-ethoxy-2-aminoanilino)-1-phenylprop-2-en-1-one
- (E)-3-(4-ethoxy-2-chloroanilino)-1-phenylprop-2-en-1-one
Uniqueness
(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one is unique due to the presence of the ethoxy and nitro groups, which impart distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-14-8-9-15(16(12-14)19(21)22)18-11-10-17(20)13-6-4-3-5-7-13/h3-12,18H,2H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJXNIXWZAUPL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(3-{[(2-thienylsulfonyl)amino]methyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B3858779.png)


![(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B3858805.png)
![4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858806.png)

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3858818.png)
![1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3858830.png)
![2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(NAPHTHALEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE](/img/structure/B3858831.png)

![1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858853.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile](/img/structure/B3858864.png)
![potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate](/img/structure/B3858866.png)

